4-Oxopiperidine-1-carbonitrile
Description
4-Oxopiperidine-1-carbonitrile is a heterocyclic compound featuring a six-membered piperidine ring with a ketone group at the 4-position and a carbonitrile substituent at the 1-position. Derivatives of this compound, such as 3,5-Bis[(E)-4-methylbenzylidene]-4-oxopiperidine-1-carbonitrile, have been synthesized and evaluated for inhibitory activity against human topoisomerase II, a target in anticancer drug development . The carbonitrile group enhances electrophilicity, facilitating interactions with biological targets, while the oxo group contributes to hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-oxopiperidine-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-8-3-1-6(9)2-4-8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPDYFYOQFQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306704 | |
| Record name | 4-Oxo-1-piperidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642156-93-1 | |
| Record name | 4-Oxo-1-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1642156-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1-piperidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxopiperidine-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives under specific conditions. For example, the reaction of 4-aminopiperidine with cyanogen bromide in the presence of a suitable base can yield this compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Oxopiperidine-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile or ketone groups using appropriate reagents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
4-Oxopiperidine-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It can be used in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 4-oxopiperidine-1-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Piperidine-Based Derivatives
4-Anilino-1-Boc-piperidine
- Structural Differences: Replaces the carbonitrile group with a tert-butoxycarbonyl (Boc)-protected anilino substituent.
- Applications: Serves as a precursor in opioid synthesis (e.g., 4-anilinopiperidine derivatives) .
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
Table 1: Key Piperidine Derivatives
Heterocyclic Compounds with Oxo and Carbonitrile Groups
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid
- Structural Differences : A pyridine ring with oxo and carboxylic acid groups.
- Applications: Potential in metal coordination or as a building block for bioactive molecules, though lacks the carbonitrile group’s electrophilicity .
5-(Cyclohexylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Table 2: Heterocyclic Analogs
| Compound | Core Structure | Functional Groups | Potential Advantages |
|---|---|---|---|
| This compound | Piperidine | Oxo, carbonitrile | Balanced reactivity for drug design |
| 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid | Pyridine | Oxo, carboxylic acids | Metal chelation |
| 5-(Cyclohexylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | Oxazole + piperidine | Sulfonyl, carbonitrile, cyclohexylamino | Enhanced solubility and stability |
Extended Aromatic Systems
2-[4-[3-[(4-Oxidanylidene-3H-phthalazin-1-yl)methyl]phenyl]carbonylpiperazin-1-yl]pyridine-3-carbonitrile
Research Findings and Trends
- Biological Activity: this compound derivatives show promise in anticancer research (e.g., topoisomerase II inhibition), whereas analogs like 4-Anilino-1-Boc-piperidine are prioritized for synthetic utility .
- Structural Flexibility : Substitutions at the 1- and 4-positions significantly alter applications. Carbonitrile groups favor electrophilic reactivity, while sulfonyl or aromatic groups enhance target specificity .
- Synthetic Challenges : Piperidine derivatives with bulky substituents (e.g., benzyl groups) require advanced protection-deprotection strategies, increasing synthesis complexity .
Biological Activity
4-Oxopiperidine-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on mechanisms of action, efficacy in different assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a carbonitrile group and a ketone functional group. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : It has shown inhibitory properties against human topoisomerase IIα, an enzyme critical for DNA replication and transcription. This inhibition can lead to anti-proliferative effects in cancer cells .
- Antimicrobial Properties : Preliminary studies indicate that compounds related to this compound exhibit antibacterial activity, making them potential candidates for treating infections .
Biological Assays and Findings
Research has utilized various bioassays to evaluate the efficacy of this compound:
Table 1: Summary of Biological Assays
Case Studies
A notable study investigated the anti-proliferative effects of piperidine derivatives, including this compound, on several carcinoma cell lines. The results demonstrated that these compounds could inhibit cell growth effectively at sub-micromolar concentrations, indicating their potential as chemotherapeutic agents. The selectivity towards cancer cells over normal cells was particularly emphasized, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the introduction of various substituents can significantly affect the biological activity of this compound. For instance:
- N-substituted Variants : The introduction of different alkyl groups at the nitrogen atom has been shown to enhance potency against specific cancer cell lines.
- Functional Group Variation : Altering the carbonitrile or ketone functionalities can impact both the inhibitory activity against topoisomerase IIα and the overall cytotoxicity profile.
Table 2: Structure-Activity Relationships
| Compound Variant | Modification | Activity Change |
|---|---|---|
| Base Compound | None | Standard Activity |
| N-Methyl Variant | Methyl Group Added | Increased Potency |
| Carbonitrile Altered | Different Substituent | Variable Activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
